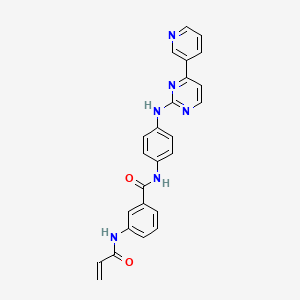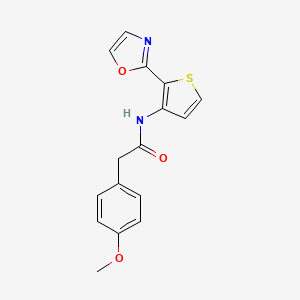![molecular formula C25H26N6O B10834707 4-[[4-(3-cyano-4-pyrrolidin-1-ylphenyl)pyrimidin-2-yl]amino]-N-propan-2-ylbenzamide](/img/structure/B10834707.png)
4-[[4-(3-cyano-4-pyrrolidin-1-ylphenyl)pyrimidin-2-yl]amino]-N-propan-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of PMID26293650-Compound-34 involves several key steps:
Starting Materials: The synthesis begins with the preparation of a cyclopropylamine derivative.
Reaction Conditions: The cyclopropylamine derivative undergoes a series of reactions, including alkylation and cyclization, to form the core structure of the compound.
Industrial Production: Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
PMID26293650-Compound-34 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, which may have different biological activities.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others, potentially altering its activity.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID26293650-Compound-34 has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a tool to study the inhibition of lysine-specific demethylase LSD1 and its effects on various biochemical pathways.
Biology: In biological research, the compound is used to investigate the role of LSD1 in gene expression and epigenetic regulation.
Medicine: In medicine, the compound has shown potential as a therapeutic agent for treating certain types of cancer by inhibiting LSD1, which is often overexpressed in cancer cells.
Mechanism of Action
The mechanism of action of PMID26293650-Compound-34 involves its binding to the active site of lysine-specific demethylase LSD1. By covalently modifying the flavin adenine dinucleotide co-factor, the compound disrupts the normal function of LSD1, preventing the demethylation of histone proteins. This inhibition leads to changes in gene expression and a cascade of downstream effects within the cellular pathway .
Comparison with Similar Compounds
PMID26293650-Compound-34 can be compared with other similar compounds, such as:
Tranylcypromine: Another inhibitor of monoamine oxidases, but with different specificity and potency.
Compound 35: A related compound with similar inhibitory effects on LSD1 but differing in its chemical structure and specific activity.
Pyrimidinyl Compounds: These compounds share some structural similarities but have different targets and mechanisms of action.
The uniqueness of PMID26293650-Compound-34 lies in its specific covalent modification of the flavin adenine dinucleotide co-factor in LSD1, which provides a distinct mechanism of inhibition compared to other compounds .
Properties
Molecular Formula |
C25H26N6O |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-[[4-(3-cyano-4-pyrrolidin-1-ylphenyl)pyrimidin-2-yl]amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C25H26N6O/c1-17(2)28-24(32)18-5-8-21(9-6-18)29-25-27-12-11-22(30-25)19-7-10-23(20(15-19)16-26)31-13-3-4-14-31/h5-12,15,17H,3-4,13-14H2,1-2H3,(H,28,32)(H,27,29,30) |
InChI Key |
FJNGYFUMQJIPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC(=C(C=C3)N4CCCC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(1,2-dihydroxyethyl)-3-fluoropyridin-2-yl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide](/img/structure/B10834629.png)
![N-(2,6-difluorophenyl)-2-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-1,3-dihydroisoindole-1-carboxamide](/img/structure/B10834632.png)
![N-[3,3-dimethyl-1-[4-methylsulfonyl-6-(8-phenylimidazo[1,2-a]pyridin-2-yl)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrol-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B10834648.png)




![2-[[1-[2-[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-2H-pyrrolo[3,2-c]pyridin-1-yl]-2-oxoethyl]-5-methylpiperazin-2-yl]methyl]-3H-isoindol-1-one](/img/structure/B10834674.png)
![6-{2-Oxo-4-[2-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B10834690.png)
![N-[4-Chloro-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl]-2-(isoquinolin-5-yl)acetamide](/img/structure/B10834694.png)
![3-[(4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B10834700.png)


![1-[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethanone](/img/structure/B10834723.png)
